1-Palmitoyl-3-oleoyl-sn-glycerol
Description
1-Palmitoyl-3-oleoyl-sn-glycerol (PO₃G) is a diacylglycerol (DAG) with a stereospecific (sn-) glycerol backbone. Its structure consists of a palmitoyl group (16:0) esterified at the sn-1 position and an oleoyl group (18:1Δ9Z) at the sn-3 position, leaving the sn-2 position unsubstituted (Figure 1)**. This asymmetric arrangement of saturated (palmitate) and unsaturated (oleate) acyl chains significantly influences its physicochemical properties, including melting behavior, phase transitions, and intermolecular packing . DAGs like PO₃G are critical in lipid metabolism, serving as signaling molecules and precursors for phospholipids .
Properties
Molecular Formula |
C37H70O5 |
|---|---|
Molecular Weight |
594.9 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 |
InChI Key |
NBBXPULYBQASLG-QEJMHMKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-3-oleoyl-sn-glycerol can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The process typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, which is advantageous for preserving the integrity of the product. The use of immobilized lipases in continuous flow reactors is a common approach to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-3-oleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or hydroxylated products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used to facilitate the reaction.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated fatty acids.
Hydrolysis: Palmitic acid, oleic acid, and glycerol.
Transesterification: Various diacylglycerols and monoacylglycerols depending on the fatty acids used.
Scientific Research Applications
1-Palmitoyl-3-oleoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential in drug delivery systems and as a component of lipid-based formulations.
Industry: Utilized in the production of bio-based surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 1-palmitoyl-3-oleoyl-sn-glycerol involves its role as a signaling molecule in various biological pathways. It acts as a secondary messenger in the activation of protein kinase C (PKC), which is involved in regulating cell growth, differentiation, and apoptosis. The compound interacts with membrane-bound receptors and enzymes, modulating their activity and influencing downstream signaling cascades .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: sn-1 vs. sn-2 vs. sn-3 Substitution
The positional placement of acyl chains on the glycerol backbone profoundly affects lipid behavior. Key comparisons include:
Key Findings :
- PO₃G’s sn-1/sn-3 asymmetry disrupts chain packing, leading to metastable phases (e.g., α-phase with hexagonal packing) and lower enthalpy values (ΔH ≈ 6–14 kcal/mol) compared to *sn-1/sn*-2 isomers .
- Hydration stabilizes PO₃G’s bilayer structures (e.g., αw and βw phases), critical for membrane interaction studies .
Chain Length and Saturation Variants
Variations in acyl chain length or saturation alter phase behavior:
Key Findings :
- Fully saturated DAGs (e.g., 1,2-dipalmitoyl) exhibit orthorhombic perpendicular packing with high thermal stability, while mixed-chain DAGs (e.g., PO₃G) favor triclinic parallel packing .
- Triacylglycerols (TAGs) like 1-palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol show even greater complexity due to three-chain interactions, often forming segregated domains in lipid deposits .
Functionalized Analogs
PO₃G derivatives with polar head groups or sugar moieties demonstrate distinct biological roles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
